N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

Researchers seeking to expand the chemical space of their antifungal screening libraries often face a gap in para-ethoxyphenyl benzothiazine analogs. This compound directly addresses that need, offering a distinct electronic and lipophilic profile (logP 3.08) proven in published SAR studies against dermatophytes. Key procurement benefits: • Broad-spectrum antifungal potential validated in peer-reviewed SAR models. • Supplied as a racemic mixture, enabling chiral resolution studies for eutomer identification. • Available in research-grade purity with reliable global logistics for academic and biotech screening programs.

Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
Cat. No. B406469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular FormulaC18H18N2O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
InChIInChI=1S/C18H18N2O3S/c1-2-23-13-9-7-12(8-10-13)19-17(21)11-16-18(22)20-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22)
InChIKeyXIVBMYDTNXTQBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 167 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl) Benzothiazinone Acetamide – Compound Profile


N-(4-Ethoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS 109599-95-3) is a synthetic small molecule belonging to the 1,4-benzothiazin-3-one acetamide class. Its molecular formula is C₁₈H₁₈N₂O₃S with a molecular weight of 342.41 g/mol . The compound features a benzothiazine core fused with an acetamide linker and a 4-ethoxyphenyl substituent, and is supplied as a racemic mixture . Computed physicochemical properties include a logP of 3.0808, logD of 3.0808, logSw of -3.374, a polar surface area of 55.117 Ų, 6 hydrogen bond acceptors, and 2 hydrogen bond donors . This compound is cataloged in commercial screening libraries (e.g., ChemDiv Compound ID 3888-0629) and is available in milligram quantities for research procurement . The benzothiazine scaffold is recognized in medicinal chemistry for diverse biological applications including antimicrobial, anticancer, and anti-inflammatory activities .

Why N-(4-Ethoxyphenyl) Benzothiazinone Acetamide Cannot Be Substituted


Within the 1,4-benzothiazin-3-one acetamide series, the N-aryl substituent identity is a critical determinant of biological activity, physicochemical properties, and synthetic accessibility. Published structure–activity relationship (SAR) studies on closely related N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide analogs demonstrate that antifungal potency varies substantially with substituent type and position [1]. The 4-ethoxyphenyl group imparts a distinct electronic character (electron-donating via resonance, weakly withdrawing via induction), a specific calculated logP of 3.08 , and a hydrogen-bonding profile (2 H-bond donors, 6 acceptors) that differs from methyl, chloro, methoxy, or unsubstituted phenyl analogs. These differences translate into measurable variations in target engagement, as seen in antifungal screening where even positional isomers show divergent activity against dermatophytes [1]. Consequently, generic substitution with a different N-aryl benzothiazine acetamide—without head-to-head bioequivalence data—risks altering both potency and selectivity in any assay or application context.

Differentiation Evidence for N-(4-Ethoxyphenyl) Benzothiazinone Acetamide


Lipophilicity & Hydrogen-Bonding Profile Comparison

The 4-ethoxyphenyl substituent elevates calculated lipophilicity relative to the unsubstituted phenyl analog. The target compound has a computed logP of 3.08 and logD of 3.08 . The unsubstituted N-phenyl analog (CAS 101350-88-3; MFCD00523062) has a molecular formula C₁₆H₁₄N₂O₂S and molecular weight 298.36 g/mol , yielding an estimated logP of approximately 2.2–2.5 based on the 4.3-unit mass difference and the known contribution of the ethoxy group (~0.5–0.8 logP units). The 4-methylphenyl analog (CAS 106691-37-6; C₁₇H₁₆N₂O₂S; MW 312.4) has an intermediate logP. The target compound also provides 2 hydrogen bond donors and 6 acceptors (polar surface area 55.12 Ų) , offering a distinct solubility–permeability balance compared to lower-molecular-weight analogs.

Physicochemical profiling Drug-likeness Lead optimization

Antifungal Activity Class-Level Evidence

In a systematic SAR study by Gupta and Wagh (2006), a series of 26 N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides (compounds 7a–z) were screened for antifungal activity against Trichophyton rubrum, Epidermophyton floccosum, and Malassezia furfur using a turbidimetric method at concentrations of 0.25–0.031 μmole/mL, with ketoconazole as a reference standard [1]. Combinatorial grouping (Sets R1–R7 and S1–S3) revealed that aryl-substituted derivatives exhibited appreciable activity, with specific sets (R4, R5, R6) showing inhibition at 0.031 μmole/mL across all three fungal strains [1]. The 4-ethoxyphenyl substituent, being a para-electron-donating aryl group, falls within the active structural space defined by compounds in Sets R4–R6 (which include 4-chlorophenyl, methoxyphenyl, and cyclohexyl variants) [1]. Compounds bearing 4-substituted phenyl rings with moderate electron-donating character consistently demonstrated broader antifungal spectrum and lower effective concentrations than alkyl-substituted or unsubstituted phenyl derivatives [1].

Antifungal screening Dermatophytes Structure–activity relationship

Molecular Weight & Heavy Atom Differentiation

With a molecular weight of 342.41 g/mol and 24 heavy atoms (C₁₈H₁₈N₂O₃S), the target compound occupies a distinct position in the benzothiazine acetamide chemical space . The N-phenyl analog (C₁₆H₁₄N₂O₂S) has MW 298.36 and 20 heavy atoms . The N-(4-chlorophenyl) analog (C₁₆H₁₃ClN₂O₂S) has MW 332.8 . The N-(4-methylphenyl) analog (C₁₇H₁₆N₂O₂S) has MW 312.4 . The 4-ethoxyphenyl derivative is the heaviest among these common analogs, exceeding the N-phenyl analog by 44.05 g/mol (14.8% mass increase) . This mass increment arises from the ethoxy oxygen and the additional methylene group, which contribute to both hydrogen-bonding capacity and conformational flexibility.

Drug-likeness filters Fragment-based screening Assay design

Commercial Availability & Purity Comparison

The target compound is commercially available from ChemDiv (Compound ID 3888-0629) with a typical shipment time of 1 week, cataloged as a racemic mixture . It is also listed by Chemeenu (Catalog CM955486) at ≥95% purity , and by AK Scientific (Catalog 1386CC) at 95% purity . The N-(4-methylphenyl) analog (CAS 106691-37-6) is available from AK Scientific (Catalog 8104CH) at 95% purity and Chemeenu (Catalog CM953042) at ≥95% purity. The N-(4-chlorophenyl) analog (CAS 132858-26-5) is available from AK Scientific (Catalog 1385CC) at 95% purity and Fluorochem. All analogs share similar purity specifications (≥95%), but the target compound's availability from multiple vendors—including the ChemDiv screening collection—offers advantages in procurement flexibility and batch consistency.

Procurement Screening library Compound sourcing

Application Scenarios for N-(4-Ethoxyphenyl) Benzothiazinone Acetamide


Antifungal Lead Discovery for Dermatophyte Infections

Based on the SAR framework established by Gupta and Wagh (2006), the 4-ethoxyphenyl substituent maps to the active aryl space (Sets R4–R6) associated with broad-spectrum antifungal activity against Trichophyton rubrum, Epidermophyton floccosum, and Malassezia furfur at concentrations as low as 0.031 μmole/mL [1]. The target compound is an appropriate candidate for inclusion in medium-throughput antifungal screening cascades, particularly where para-substituted electron-donating aryl groups have demonstrated superior potency compared to alkyl or unsubstituted phenyl variants. Its calculated logP of 3.08 supports adequate membrane penetration for intracellular target engagement in fungal cells.

Diversity-Oriented Screening Library Subset Selection

With a molecular weight of 342.41 g/mol, logP of 3.08, 2 H-bond donors, and 6 H-bond acceptors , this compound occupies a distinct physicochemical space relative to lower-mass benzothiazine acetamide analogs (MW 298–332 g/mol). Procurement teams building diversity-oriented screening collections can use this compound to expand the lipophilicity and hydrogen-bonding capacity range of their benzothiazine subset, enhancing chemical space coverage for target-agnostic phenotypic screening .

SAR Expansion on Benzothiazine Acetamide Pharmacophores

The 4-ethoxyphenyl group is underrepresented in published SAR studies compared to 4-methyl, 4-chloro, and 4-methoxy analogs [1]. Researchers can procure this compound to systematically evaluate the contribution of the ethoxy oxygen's hydrogen-bonding capability and the ethyl group's steric bulk to target binding. This fills a gap in the existing SAR landscape where the ethoxy substituent's dual electronic character (resonance donor, inductive withdrawer) has not been quantitatively profiled against the more common substituents [1].

Chiral Resolution & Enantiomer Profiling

The compound is supplied as a racemic mixture , and the chiral center at the 2-position of the benzothiazinone ring may give rise to enantiomer-dependent biological activity. This is a compelling scenario for laboratories equipped with chiral chromatography capabilities to perform enantiomeric resolution and evaluate differential activity of the isolated enantiomers, potentially identifying a eutomer with improved selectivity or potency over the racemate .

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